molecular formula C19H17F3N2O4 B2800794 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 1093061-30-3

2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No.: B2800794
CAS No.: 1093061-30-3
M. Wt: 394.35
InChI Key: VNTAODGFZMNLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol is a pyrazolic chalcone synthesized via Claisen–Schmidt condensation. Its structure features a pyrazole core substituted with a 3,4-dimethoxyphenyl group, a trifluoromethyl (CF₃) moiety, and a 5-methoxyphenol ring. This compound exhibits notable antioxidant activity, demonstrating 89.64% free radical scavenging in DPPH assays, comparable to Vitamin C (97.92%) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituents contribute to electron-donating effects, critical for redox activity.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-26-11-5-6-12(13(25)9-11)17-16(18(24-23-17)19(20,21)22)10-4-7-14(27-2)15(8-10)28-3/h4-9,25H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTAODGFZMNLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, including:

  • Nucleophilic substitutions : The presence of electron-withdrawing groups enhances its reactivity.
  • Cross-coupling reactions : Useful in forming carbon-carbon bonds essential for drug discovery.

Biological Activities

Research has indicated that this compound exhibits several biological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent:

  • Drug Development : Its structural motifs are being investigated for developing new drugs targeting specific diseases, particularly cancers and infections.
  • Mechanism of Action Studies : Ongoing research aims to elucidate how this compound interacts with biological targets, such as enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with MIC values indicating strong antibacterial properties.
Study 2Anticancer ActivityShowed significant reduction in tumor growth in vitro and in vivo models, suggesting potential as an anticancer agent.
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokine levels in animal models, indicating promise for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent compound in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Containing Pyrazole Derivatives
  • Target Compound: The CF₃ group stabilizes the pyrazole ring and improves membrane permeability. Its antioxidant activity is attributed to the synergistic effects of methoxy and phenolic groups .
  • 5-Methyl-2-phenyl-4-(3-trifluoromethyl-phenylazo)-2,4-dihydro-pyrazol-3-one () : This diazenyl derivative shares the CF₃ group but lacks methoxy substituents. It is primarily studied for its photophysical properties rather than bioactivity, highlighting how functional group placement dictates application .
Methoxy-Substituted Analogs
  • 2-(3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole (): Replacing the phenolic ring with a thiazole moiety shifts activity toward kinase inhibition, showing dual EGFR/HER2 inhibition (IC₅₀ values comparable to lapatinib). The 3,4-dimethoxyphenyl group is retained, but the absence of a CF₃ group reduces lipophilicity .

Structural Isosterism and Crystallography

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): These isostructural compounds share halogenated aryl groups but incorporate triazole and thiazole rings. Despite differences in core structure, they exhibit similar molecular conformations, with crystal packing adjusted to accommodate Cl vs. F substituents. This contrasts with the target compound’s pyrazole-phenol system, which lacks heteroaromatic complexity .

Functional Group Modifications

  • Industrial-Grade Halogenated Analogs (): Bromine or chlorine substitutions at the 4-position of the phenyl ring (e.g., 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol) increase molecular weight and polarizability, which may affect pharmacokinetics .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrazole-phenol 3,4-Dimethoxyphenyl, CF₃, 5-OMe 423.35 Antioxidant (89.64% DPPH)
2-(3-(3,4-Dimethoxyphenyl)-...-thiazole Pyrazole-thiazole 3,4-Dimethoxyphenyl, 4-OMe ~450 (estimated) Dual EGFR/HER2 inhibition
4-(4-Chlorophenyl)-...thiazole (Compound 4) Pyrazole-thiazole 4-Cl, 4-F ~500 (estimated) Structural/antiproliferative
2-[4-(4-Bromophenyl)-...phenol Pyrazole-phenol 4-Br, 5-OMe 377.18 Industrial intermediate

Biological Activity

The compound 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research studies.

Chemical Structure

The molecular formula of the compound is C18H18F3N2O4C_{18}H_{18}F_3N_2O_4 with a molecular weight of approximately 396.34 g/mol. Its structure features a pyrazole ring substituted with trifluoromethyl and methoxy groups, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of the methoxy and trifluoromethyl groups is performed using electrophilic aromatic substitution methods or coupling reactions.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity against various cancer cell lines. Notably:

  • In vitro Studies : The compound demonstrated potent antiproliferative effects on human cancer cell lines, with IC50 values indicating effectiveness at low concentrations. For example, it effectively inhibited the growth of MDA-MB-435 melanoma cells with a GI50 value of 0.229 µM .
  • Mechanism of Action : The anticancer activity has been attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and nuclear condensation in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Tests : In vitro assays revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
  • Mechanisms : The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Tables

Activity TypeCell Line/OrganismIC50/Activity Level
AnticancerMDA-MB-435 (melanoma)0.229 µM
AntimicrobialE. coliMIC < 0.5 µg/mL
S. aureusMIC < 1 µg/mL

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Anticancer Mechanisms : A study investigated the effects on apoptosis pathways in A549 lung cancer cells, revealing significant increases in apoptotic markers when treated with varying concentrations of the compound .
  • Antimicrobial Efficacy Assessment : Another study assessed the antibacterial properties against a panel of pathogens, demonstrating that the compound outperformed conventional antibiotics in terms of potency and spectrum of activity .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (δ ~5.5 ppm, broad).
    • ¹³C NMR : Confirm trifluoromethyl (δ ~120 ppm, q, J = 270 Hz) and methoxy carbons (δ ~56 ppm).
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 16–50°, ) and hydrogen-bonding networks using SHELXL refinement .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Methodological Answer :

  • Dynamic NMR : Detect tautomerism or conformational flexibility in solution (e.g., keto-enol tautomers).
  • DFT Calculations : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental NMR data to validate assignments .
  • Single-Crystal Refinement : Use SHELX programs to resolve ambiguities in bond lengths/angles and hydrogen bonding (e.g., O–H⋯N interactions in ) .

Advanced: What computational approaches predict the compound’s electronic properties for material science applications?

Q. Methodological Answer :

  • PCM-DFT Modeling : Calculate static hyperpolarizabilities (β, γ) using CAM-B3LYP/6-311+G(d) to assess nonlinear optical (NLO) potential. Solvent effects (e.g., dielectric constant) significantly modulate charge transfer .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity and excitation energies. The trifluoromethyl group lowers LUMO energy, enhancing electron-accepting capacity .

Basic: How can in silico methods guide biological activity studies?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer). The methoxy and trifluoromethyl groups enhance hydrophobic binding .
  • ADMET Prediction : SwissADME predicts bioavailability, highlighting potential metabolic liabilities (e.g., hydroxyl groups prone to glucuronidation) .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Q. Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to balance solubility and volatility.
  • Additives : Introduce co-crystallizing agents (e.g., 4-dimethylaminopyridine) to stabilize lattice interactions.
  • Temperature Gradients : Slow cooling (0.5°C/hour) promotes ordered crystal growth .

Advanced: How do substituents (e.g., trifluoromethyl, methoxy) influence supramolecular packing?

Q. Methodological Answer :

  • Crystal Engineering : The trifluoromethyl group engages in weak C–F⋯π interactions, while methoxy groups participate in O–H⋯O/N hydrogen bonds. These interactions dictate packing motifs (e.g., herringbone vs. layered structures) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., F⋯H contacts ~5–8% in trifluoromethyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.